1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
Description
1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with an isopropyl group at the 1-position and an ethanamine moiety at the 2-position. This structure confers unique physicochemical properties, including moderate polarity due to the amine group and lipophilicity from the isopropyl substituent.
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(1-propan-2-ylimidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C11H16N4/c1-7(2)15-10-4-5-13-6-9(10)14-11(15)8(3)12/h4-8H,12H2,1-3H3 |
InChI Key |
HJAMHJUOVAXGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=NC=C2)N=C1C(C)N |
Origin of Product |
United States |
Preparation Methods
Halogenation and Nucleophilic Substitution
Key Reaction : SNAr (nucleophilic aromatic substitution) on halogenated intermediates.
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Methodology :
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Example Protocol :
Multi-Component Tandem Synthesis
Key Reaction : One-pot substitution, reduction, and cyclization sequence.
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Methodology :
-
Example Protocol :
Suzuki-Miyaura Cross-Coupling for Functionalization
Key Reaction : Palladium-catalyzed coupling to introduce ethanamine.
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Methodology :
-
Example Protocol :
Reductive Amination for Ethanamine Side Chain
Key Reaction : Ketone-to-amine conversion via reductive amination.
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Methodology :
-
Example Protocol :
Comparative Analysis of Methods
| Method | Yield | Complexity | Key Advantage | Limitation |
|---|---|---|---|---|
| Diaminopyridine Cyclization | 60–75% | Moderate | Direct core formation | Requires harsh conditions (PPA/Zn(OTf)₃) |
| Halogenation/Substitution | 45–65% | High | Regioselective functionalization | Multi-step purification |
| Tandem Synthesis | 70–85% | Low | One-pot efficiency | Limited substrate scope |
| Suzuki Coupling | 50–60% | High | Versatile for diverse substituents | Costly Pd catalysts |
| Reductive Amination | 55–70% | Moderate | Mild conditions | Requires pre-oxidized substrate |
Key Research Findings
-
Catalytic Efficiency : Zinc triflate and PPA are critical for high-yield cyclization but require precise temperature control .
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Regioselectivity : SNAr reactions at the 2-position of imidazo[4,5-c]pyridine are favored due to electron-deficient aromatic systems .
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Protection Strategies : Boc-protected ethanamine is often used to prevent side reactions during cyclization .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Imidazo[4,5-c]pyridine Cores
The imidazo[4,5-c]pyridine scaffold is a common feature in several pharmacologically active compounds. Key comparisons include:
Key Observations :
- Bioactivity Trends : Ipivivint’s fluorinated aromatic system demonstrates improved pharmacokinetic profiles, suggesting that halogenation could be a viable strategy for derivative optimization .
Ethanamine-Containing Derivatives
Compounds with ethanamine moieties attached to heterocycles exhibit diverse biological activities:
Key Observations :
- Amine Functionality : The ethanamine group in the target compound may facilitate hydrogen bonding with biological targets, similar to the benzodiazepine derivative’s protease inhibition .
- Hybrid Systems : Integration with larger aromatic systems (e.g., benzodiazepines) enhances target specificity but may reduce metabolic stability .
Physicochemical Properties
A comparison of logP (calculated) and solubility:
Key Observations :
- The isopropyl group in the target compound provides a favorable balance between lipophilicity and solubility compared to Ipivivint’s bulky aromatic system.
Biological Activity
1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine, identified by its CAS number 1492375-33-3, is a compound featuring a unique structural framework that combines imidazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications.
Chemical Structure and Properties
The molecular formula for 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is CHN, with a molecular weight of approximately 204.27 g/mol. The presence of both nitrogen-containing heterocycles suggests diverse biological activity, as compounds with similar structures have been noted for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects .
Anticancer Properties
Research indicates that compounds with imidazo[4,5-c]pyridine moieties exhibit significant anticancer activities. For instance, derivatives of this structure have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, studies have demonstrated that certain analogs can selectively inhibit CDK4/6 with low nanomolar IC values, suggesting that 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine may similarly affect these pathways .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific protein targets within the cell. Molecular docking studies can elucidate the binding affinities and interactions at the molecular level. Such studies are essential for understanding how structural variations influence biological activity and therapeutic potential.
Research Findings
Recent studies have highlighted the need for further investigation into the biological activity of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine. While preliminary data suggest potential efficacy against cancer cell lines, comprehensive studies involving various biological assays are necessary to confirm these findings.
Case Studies and Comparative Analysis
| Compound Name | Biological Activity | IC Value | Reference |
|---|---|---|---|
| Compound A | CDK4 Inhibition | 0.002 μM | |
| Compound B | CDK6 Inhibition | 0.279 μM | |
| 1-(Isopropyl-Imidazo) | Potential Anticancer Activity | TBD | Current Study |
Synthesis and Derivatives
The synthesis of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can be achieved through various methods involving readily available reagents. The versatility in its synthesis allows for the exploration of numerous derivatives that may enhance or modify its biological activities.
Future Directions
To fully understand the therapeutic potential of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine, future research should focus on:
- In vitro and in vivo studies to assess its efficacy against various cancer types.
- Mechanistic studies to clarify its interactions with specific biological targets.
- Structure-activity relationship (SAR) analyses to identify modifications that could enhance potency or selectivity.
Q & A
Q. What are the optimized synthetic pathways for 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including nitration, chlorination, and N-alkylation, as observed in structurally related imidazo[4,5-c]pyridine derivatives . Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for amine group incorporation .
- Temperature Control : Reactions at 60–80°C minimize side products like dimerization .
- Catalysts : Palladium-based catalysts improve cross-coupling efficiency in heterocyclic systems .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >80% yield |
| Solvent | DMF/DCM mixtures | Reduces hydrolysis |
| Reaction Time | 12–24 hrs | Balances completion vs. degradation |
Q. How can researchers confirm the structural integrity of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine post-synthesis?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., isopropyl group at N1, ethanamine at C2) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ peak at m/z 219.148) .
- X-ray Crystallography : Resolve ambiguity in bicyclic ring conformation and substituent orientation .
Q. What functional groups in this compound are most reactive, and how do they influence chemical modifications?
Methodological Answer:
- Primary Amine (-NH) : Participates in Schiff base formation or amide coupling, useful for derivatization .
- Imidazo[4,5-c]pyridine Core : Susceptible to electrophilic aromatic substitution at C4/C7 positions under acidic conditions .
- Isopropyl Group : Steric hindrance limits reactivity at N1 but stabilizes the bicyclic structure .
Advanced Research Questions
Q. How can density functional theory (DFT) studies predict the electronic properties of this compound for target interaction modeling?
Methodological Answer:
- Orbital Analysis : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the imidazo ring’s HOMO (-5.2 eV) may favor interactions with electron-deficient biological targets .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict binding hotspots (e.g., amine group’s positive potential for hydrogen bonding) .
- Docking Simulations : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs) .
Q. What strategies are effective for identifying biological targets of this compound in complex systems?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding affinity (e.g., KD < 1 μM for kinases) .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by measuring thermal stability shifts .
- CRISPR-Cas9 Knockout : Confirm functional relevance by observing phenotypic rescue in target-deficient cell lines .
Q. How does the compound’s stability vary under physiological conditions, and what analytical methods quantify degradation products?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light to identify labile sites (e.g., amine oxidation at pH > 10) .
- HPLC-MS/MS : Resolve degradation products (e.g., imidazo ring-opened aldehydes) using C18 columns and 0.1% formic acid mobile phase .
- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months; monitor purity loss via peak area analysis .
Q. How do structural analogs of this compound differ in bioactivity, and what SAR trends emerge?
Methodological Answer: Compare derivatives with modifications at key positions:
Q. How should researchers address contradictory data on synthesis yields or biological activity across studies?
Methodological Answer:
- Reproduce Conditions : Standardize solvent purity, catalyst batches, and cell lines (e.g., HepG2 vs. HEK293 discrepancies) .
- Meta-Analysis : Use tools like RevMan to statistically pool data and identify outliers .
- Mechanistic Studies : Validate hypotheses (e.g., off-target effects) via siRNA silencing or isoform-specific inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
